N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16581487
InChI: InChI=1S/C15H15Cl3N2OS/c16-11-9-12(17)14(13(18)10-11)21-8-4-5-19-15(22)20-6-2-1-3-7-20/h9-10H,1-3,6-8H2,(H,19,22)
SMILES:
Molecular Formula: C15H15Cl3N2OS
Molecular Weight: 377.7 g/mol

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide

CAS No.:

Cat. No.: VC16581487

Molecular Formula: C15H15Cl3N2OS

Molecular Weight: 377.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide -

Specification

Molecular Formula C15H15Cl3N2OS
Molecular Weight 377.7 g/mol
IUPAC Name N-[3-(2,4,6-trichlorophenoxy)prop-1-ynyl]piperidine-1-carbothioamide
Standard InChI InChI=1S/C15H15Cl3N2OS/c16-11-9-12(17)14(13(18)10-11)21-8-4-5-19-15(22)20-6-2-1-3-7-20/h9-10H,1-3,6-8H2,(H,19,22)
Standard InChI Key KRASVNYLKKMRIQ-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(=S)NC#CCOC2=C(C=C(C=C2Cl)Cl)Cl

Introduction

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a synthetic organic compound classified under piperidine derivatives. Its molecular structure combines a piperidine ring, a propynyl group, and a 2,4,6-trichlorophenoxy moiety. This unique configuration contributes to its chemical properties and potential applications in medicinal chemistry and agriculture due to the biological activity associated with trichlorophenoxy compounds .

Molecular Data

PropertyValue
Molecular FormulaC15H15Cl3N2OS
Molecular Weight377.72 g/mol
CAS Number23341-91-5
Chemical StructureFeatures a piperidine ring linked to a propynyl group and a trichlorophenoxy moiety .

Structural Features

The compound's structure includes:

  • A piperidine ring, which is a six-membered heterocyclic structure containing nitrogen.

  • A propynyl group, contributing to its reactivity.

  • A 2,4,6-trichlorophenoxy moiety, which is known for its biological activity in agrochemical and pharmaceutical contexts .

Synthesis Pathways

The synthesis of N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide involves multi-step reactions:

  • Formation of the Propynyl Intermediate:

    • The synthesis begins with the preparation of the propynyl derivative by reacting appropriate alkynes with chlorinated phenols under controlled conditions.

  • Introduction of the Piperidine Ring:

    • The intermediate is then reacted with piperidine derivatives in the presence of carbothioamide reagents.

Each step requires precise control over reaction conditions such as temperature and pH to optimize yield and purity .

Analytical Techniques

To confirm its structure and purity, the following analytical methods are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Provides detailed information about the hydrogen and carbon environments in the molecule.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups such as carbothioamides through characteristic absorption bands.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development:

  • The trichlorophenoxy group is associated with bioactivity against various targets.

  • Potential therapeutic applications include anti-inflammatory or antimicrobial agents pending further biological assays.

Agricultural Use

Due to its structural similarity to other trichlorophenoxy compounds, it may serve as:

  • A precursor for agrochemicals such as herbicides or fungicides.

  • A candidate for pest control agents targeting specific biochemical pathways .

Potential Mechanisms of Action

While detailed mechanisms remain under investigation, preliminary studies suggest:

  • Interaction with enzymatic pathways due to the electron-withdrawing effects of chlorine atoms.

  • Binding to specific biological targets influenced by the piperidine ring's conformational flexibility .

Safety and Environmental Considerations

As with many synthetic compounds:

  • Toxicity studies are essential to evaluate its safety profile.

  • Environmental impact assessments should be conducted due to potential persistence from the trichlorophenoxy group .

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